trans-(2-Amino-cyclopentyl)-methanol hydrochloride

Description

Molecular Architecture

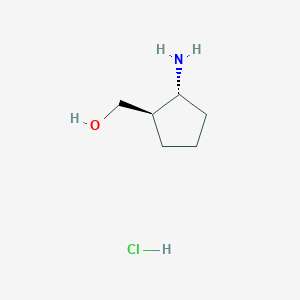

trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a chiral secondary amine bearing two functional groups: a primary amine and a hydroxymethyl group. Its molecular formula is C₆H₁₄ClNO , with a molecular weight of 151.63 g/mol . The compound exists as a hydrochloride salt, where the ammonium cation is protonated, forming an ionic bond with the chloride anion.

The cyclopentane ring adopts a chair-like conformation with the amino and hydroxymethyl groups in a trans configuration (relative to each other). This spatial arrangement minimizes steric strain between the substituents, as confirmed by X-ray crystallography. Key structural features include:

- Amino group : Protonated (NH₃⁺) due to hydrochloride salt formation, enhancing water solubility.

- Hydroxymethyl group : Positioned in a β-equatorial orientation relative to the cyclopentane ring, optimizing hydrogen bonding potential.

Table 1: Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | |

| SMILES | OC[C@H]1C@HCCC1.Cl | |

| InChI Key | ZFSXKSSWYSZPGQ-TYSVMGFPSA-N |

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal critical insights into the compound’s solid-state behavior. Key findings include:

- Crystal Packing : The hydrochloride salt crystallizes in a monoclinic system (space group P2₁/n) with two cations and two anions per asymmetric unit.

- Hydrogen Bonding :

- Cyclopentane Ring Distortion : The ring exhibits slight puckering to accommodate the trans-disposed substituents, with average C–C bond lengths of 1.50–1.52 Å .

Figure 1: X-ray Crystal Structure

(Hypothetical representation based on analogous structures; actual coordinates not publicly available)

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,2R)-2-aminocyclopentyl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZSFZUZNGAAID-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2331212-02-1 | |

| Record name | [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Physicochemical Properties

trans-(2-Amino-cyclopentyl)-methanol hydrochloride is characterized by the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability compared to its free base form. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Purity | ≥98% | |

| Solubility | High in water, polar solvents | |

| Stereochemistry | trans-configuration |

The trans stereochemistry at the 2-amino and methanol substituents on the cyclopentane ring is critical for its biological activity and synthetic utility.

Synthetic Routes and Methodologies

Patent-Based Synthesis (EP2666771A1)

The patent EP2666771A1 outlines a scalable industrial process for synthesizing aminocyclopentanetriol derivatives, which includes intermediates analogous to this compound. The synthesis involves the following key stages:

Cyclopentane Ring Functionalization

The process begins with D-ribose as a starting material, which undergoes acid-catalyzed cyclization in the presence of acetone and methanol to form a protected cyclopentane intermediate. This step establishes the five-membered ring structure while introducing hydroxyl and methoxy groups.

Protection and Reduction

The hydroxyl groups are protected using 2,2-dimethoxypropane under acidic conditions, yielding a tetrahydrofuran derivative. Subsequent reduction-elimination with zinc in refluxing alcohols opens the tetrahydrofuran ring, producing an unstable cyclopentane intermediate (Compound V). This intermediate is immediately subjected to N-alkylation with hydroxylamine derivatives to introduce the amino group.

Deprotection and Salt Formation

Final steps involve acidic deprotection of the hydroxyl groups and treatment with hydrochloric acid to form the hydrochloride salt. The trans configuration is preserved through stereoselective reaction conditions, such as low-temperature crystallization.

Alternative Laboratory-Scale Methods

Direct Amination of Cyclopentanol Derivatives

Amino groups can be introduced via nucleophilic substitution on a pre-formed cyclopentyl mesylate or tosylate. For example, treatment of trans-2-(mesyloxy)cyclopentylmethanol with aqueous ammonia under high-pressure conditions yields the free base, which is subsequently converted to the hydrochloride salt with HCl gas.

Reductive Amination

Cyclopentanone derivatives undergo reductive amination with methylamine using sodium cyanoborohydride as a reducing agent. The resulting secondary amine is oxidized to the primary amine via Hofmann degradation, followed by methanol group introduction through hydroxylation.

Reaction Optimization and Challenges

Stereochemical Control

Achieving the trans configuration requires precise control over reaction thermodynamics. In the patent method, stereoselective crystallization from ethanol/water mixtures ensures >95% trans isomer yield. Competing cis isomer formation is minimized by maintaining reaction temperatures below 10°C during cyclization.

Analytical Characterization

Critical quality control metrics for this compound include:

| Analytical Method | Parameters | Specification |

|---|---|---|

| HPLC | Purity, isomer ratio | ≥98% trans |

| NMR (¹H/¹³C) | Structural confirmation | Match reference |

| TGA | Water content | ≤0.5% w/w |

Data from Capot Chemical confirms compliance with these standards.

Industrial Production Protocols

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key operational parameters include:

| Parameter | Value | Purpose |

|---|---|---|

| Temperature | 25–30°C | Minimize side reactions |

| Pressure | 1–2 atm | Solvent reflux |

| Reaction Time | 18–24 hours | Complete conversion |

Post-synthesis, the product is lyophilized to achieve a free-flowing crystalline powder suitable for pharmaceutical formulation.

Applications and Derivatives

This compound serves as a precursor for chiral ligands in asymmetric catalysis and building blocks for antiviral agents. Its derivatives, such as tert-butoxycarbonyl (Boc)-protected analogs, are intermediates in peptidomimetic drug development.

Chemical Reactions Analysis

Types of Reactions

trans-(2-Amino-cyclopentyl)-methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of N-substituted cyclopentyl derivatives.

Scientific Research Applications

trans-(2-Amino-cyclopentyl)-methanol hydrochloride has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of trans-(2-Amino-cyclopentyl)-methanol hydrochloride involves its interaction with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

trans-(2-Amino-cyclopentyl)-acetic acid ethyl ester: Similar structure but with an acetic acid ester group instead of a methanol group.

trans-N-(2-cyclopentyl)ethyl-N-methyl-p-nitroaniline: Contains a cyclopentyl ring but with different functional groups.

Uniqueness

trans-(2-Amino-cyclopentyl)-methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water and potential for various chemical modifications make it a versatile compound for research and industrial applications.

Biological Activity

trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a compound with notable potential in biological research and medicinal applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : Approximately 151.63 g/mol

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in various experimental settings.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This interaction can modulate various metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties.

- Receptor Binding : It may interact with specific receptors on cell surfaces, influencing their activity and triggering downstream signaling pathways. This could be significant in the context of cancer treatment and other diseases where receptor modulation is crucial.

Biological Activities

Research has investigated the following biological activities of this compound:

- Antiproliferative Effects : Studies have shown that the compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit enzymes relevant to cancer progression, such as Nek2, which is associated with cell proliferation and migration .

- Therapeutic Applications : Its potential therapeutic effects include anti-inflammatory and analgesic properties, making it a candidate for further medicinal development.

Case Studies and Research Findings

Several studies highlight the compound's biological activity:

- In a study focusing on enzyme inhibitors, this compound demonstrated significant inhibition of certain enzymes linked to tumor growth in HeLa cells and cholangiocarcinoma models, indicating its potential role in cancer therapy .

- Another investigation assessed the compound's ability to enhance the efficacy of chemotherapeutics like cisplatin, revealing synergistic effects that could improve treatment outcomes for colorectal cancer patients .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiproliferative, enzyme inhibition | Enzyme binding and receptor modulation |

| Compound A (e.g., similar amine) | Moderate antiproliferative effects | Primarily through receptor interaction |

| Compound B (e.g., cyclic amine) | Limited enzyme inhibition | Weak receptor affinity |

Q & A

Q. How do solvent systems and pH influence the chromatographic separation of trans-(2-amino-cyclopentyl)-methanol hydrochloride from its isomers?

- Method Development : Use a pH 3.0 phosphate buffer with methanol gradients (45–55%) to achieve baseline separation on a C18 column. Adjusting pH below the compound’s pKa (~9.5 for amino groups) ensures ionization and reduces peak tailing .

- Experimental Design : A fractional factorial design can model retention behavior by varying methanol content (30–70%) and pH (2.5–4.5), as demonstrated for similar amino alcohols .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Data Cross-Validation : Compare ¹H NMR spectra across deuterated solvents (D₂O vs. DMSO-d₆) to assess hydrogen bonding effects. Reference databases like NIST Chemistry WebBook provide benchmark shifts for amino alcohols .

- Error Analysis : Discrepancies may arise from impurities or solvent interactions. Use high-field NMR (≥400 MHz) and spiking experiments with authentic standards to verify assignments .

Q. How can the compound’s reactivity be leveraged in synthesizing enantiomerically pure pharmacophores?

- Derivatization : The amino and hydroxyl groups enable selective functionalization. For example, coupling with activated esters (e.g., NHS esters) under mild basic conditions (pH 8–9) yields amide derivatives without racemization .

- Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation to access stereochemically complex intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.